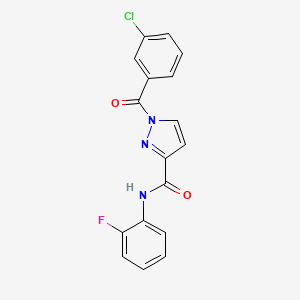

![molecular formula C18H9ClN4O B5562428 10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)

10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines and related compounds involves intricate chemical reactions, including heteroaromatization, cyclization, and interaction with various reagents to form novel derivatives. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones have been synthesized through the reaction of amino-dihydro-imino-benzopyrano pyrimidine derivatives with different reagents, showcasing the versatility in synthesizing these compounds (El-Agrody et al., 2001). Additionally, reactions involving chlorosulfonation and subsequent steps have been explored to synthesize substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with integrated thiazolidinone moieties, indicating a method to incorporate functional groups and modify the core structure (Hafez & El-Gazzar, 2009).

Molecular Structure Analysis

The molecular structures of these compounds are characterized by complex heterocyclic frameworks, often elucidated through crystallography and spectroscopic methods. The structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, for example, was confirmed by X-ray diffraction, highlighting the importance of hydrogen bonding and π-stacking interactions in the crystal packing (Repich et al., 2017).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their reactive nature and potential for chemical modification. The reactivity with chlorocarboxylic acid chlorides and subsequent acylation or intramolecular alkylation showcases the adaptability of [1,2,4]triazolo[1,5-a]pyrimidines in forming new chemical entities (Chernyshev et al., 2014). Furthermore, the synthesis involving oxidative cyclization indicates the potential for introducing diverse functional groups (Son & Song, 2010).

作用机制

The mechanism of action of these compounds can vary depending on their structure and the biological target they interact with. For example, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is a potential target for cancer treatment .

未来方向

The future directions in the research of these types of compounds could involve the design and synthesis of new derivatives with improved biological activities. Additionally, further studies could be conducted to understand their mechanisms of action and to evaluate their potential as therapeutic agents .

属性

IUPAC Name |

10-(2-chlorophenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9ClN4O/c19-13-8-4-3-7-12(13)16-14-15(22-18-20-9-21-23(16)18)10-5-1-2-6-11(10)17(14)24/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGRRRBJGRVNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC=NN4C(=C3C2=O)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(2-Chlorophenyl)-1,3,4,10a-tetraaza-cyclopenta[b]fluoren-9-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)

![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)

![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)

![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)

![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)

![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)